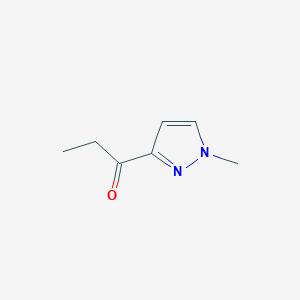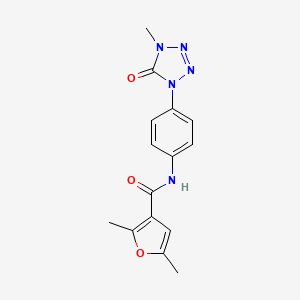![molecular formula C22H17ClN2O3S B2383432 2-(4-Clorofenil)-5-{2-[(4-metilbencil)sulfonil]fenil}-1,3,4-oxadiazol CAS No. 339104-33-5](/img/structure/B2383432.png)
2-(4-Clorofenil)-5-{2-[(4-metilbencil)sulfonil]fenil}-1,3,4-oxadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” is a complex organic molecule. It is a derivative of the 1,3,4-oxadiazole class of compounds . The structure of this compound suggests that it might have interesting chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, starting from simpler precursors . For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, a related class of compounds, involves esterification, hydrazination, salt formation, and cyclization . The final step involves the conversion of an intermediate into a sulfonyl chloride, followed by a nucleophilic attack by amines .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” is complex, with multiple functional groups. It includes a 1,3,4-oxadiazole ring, a sulfonyl group, and two phenyl rings . The presence of these functional groups suggests that this compound might exhibit interesting reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” are likely to be influenced by the presence of its functional groups. For instance, the sulfonyl group might be susceptible to nucleophilic attack, while the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” would depend on its molecular structure. For instance, the presence of the sulfonyl group might influence its solubility in different solvents, while the oxadiazole ring might contribute to its stability .Aplicaciones Científicas De Investigación
Actividad antiviral
La síntesis de las 5-(4-clorofenil)-1,3,4-tiadiazol-2-sulfonamidas involucró un proceso de seis pasos que comienza con el ácido 4-clorobenzoico. Entre los derivados obtenidos, los compuestos 7b y 7i exhibieron actividad antiviral contra el virus del mosaico del tabaco (TMV) . Este potencial antiviral lo hace relevante para futuras investigaciones en virología y desarrollo de fármacos antivirales.
Química medicinal
Los derivados de sulfonamida han revolucionado la medicina, y la estructura de este compuesto se alinea con la porción de sulfonamida. Los investigadores pueden explorar su potencial como agente antibacteriano, antifúngico o anticonvulsivo . Investigar sus interacciones con los objetivos biológicos podría conducir a nuevas aplicaciones terapéuticas.
Aplicaciones agrícolas
Los derivados de sulfonamida se han estudiado por sus propiedades herbicidas en la agricultura . Teniendo en cuenta su estructura, el 2-(4-Clorofenil)-5-{2-[(4-metilbencil)sulfonil]fenil}-1,3,4-oxadiazol podría exhibir efectos herbicidas. Los investigadores podrían explorar su impacto en el crecimiento de las plantas y el control de las malezas.
Arquitecturas moleculares
En un estudio relacionado, la estructura molecular de un compuesto similar, el ácido 2-(4-clorofenil)-5-(pirrolidin-1-il)-2H-1,2,3-triazol-4-carboxílico, se caracterizó mediante métodos de química cuántica. Comprender su conformación e interacciones puede guiar el diseño y la optimización de fármacos .
Acoplamiento molecular
Los estudios de acoplamiento molecular podrían evaluar la afinidad de unión del compuesto a receptores específicos. Por ejemplo, investigar su interacción con los receptores de la metaloproteinasa de matriz-2 (MMP-2) puede revelar posibles propiedades anticancerígenas .
Mecanismo De Acción
2-CPMB-O is a heterocyclic compound that can act as a catalyst or reagent in a variety of reactions. When used as a catalyst, it can facilitate the formation of covalent bonds between two molecules. When used as a reagent, it can react with other molecules to form a new compound. Additionally, it can act as a fluorescent probe to detect the presence of certain molecules in biological systems.
Biochemical and Physiological Effects
2-CPMB-O has been used in a variety of scientific research applications, and its biochemical and physiological effects are largely unknown. It has been used as a fluorescent dye to study the structure and function of proteins, and as a fluorescent marker to measure the concentration of certain molecules in biological systems. Additionally, it has been used as a reagent to study the structure and function of enzymes. However, its effects on living organisms are largely unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CPMB-O is a versatile compound, capable of being used in a variety of reactions, including as a catalyst in organic synthesis, and as a reagent in biological assays. Additionally, it has been used as a fluorescent probe to detect the presence of certain molecules in biological systems. The main advantages of using 2-CPMB-O in lab experiments are that it is relatively inexpensive, easy to use, and can be used in a variety of reactions. However, its effects on living organisms are largely unknown, and it should be used with caution in experiments involving living organisms.
Direcciones Futuras
The potential future directions for the use of 2-CPMB-O are numerous. It could be used in further studies to investigate the structure and function of proteins, as well as to measure the concentration of certain molecules in biological systems. Additionally, it could be used as a fluorescent probe to detect the presence of certain molecules in biological systems. Furthermore, it could be used as a reagent in further studies to investigate the structure and function of enzymes. Finally, it could be used in further studies to investigate the biochemical and physiological effects of 2-CPMB-O on living organisms.
Métodos De Síntesis
2-CPMB-O can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorophenylmagnesium bromide with 2-methylbenzyl sulfonyl chloride in the presence of triethylamine. This reaction yields 2-CPMB-O as the main product, with some minor side products. Other methods for the synthesis of 2-CPMB-O include the reaction of 4-chlorophenylmagnesium bromide with 2-methylbenzyl sulfonyl fluoride, and the reaction of 4-chlorophenylmagnesium bromide with 2-methylbenzyl sulfonyl thioacetate.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[(4-methylphenyl)methylsulfonyl]phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-8-16(9-7-15)14-29(26,27)20-5-3-2-4-19(20)22-25-24-21(28-22)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBUHFIEMQTQCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)
![1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2383354.png)
![ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2383355.png)



![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)




